

An In-Depth Technical Guide to the Spectroscopic and Spectrometric Analysis of Aureothin

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Compound of Interest		
Compound Name:	Aureothin	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of **Aureothin**, a polyketide antibiotic with significant biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development by offering detailed spectral data, experimental protocols, and visual representations of its biosynthetic pathway and analytical workflow.

Introduction to Aureothin

Aureothin (C₂₂H₂₃NO₆) is a bioactive secondary metabolite produced by the bacterium Streptomyces thioluteus.[1] Its unique chemical structure, featuring a p-nitrophenyl group, a pyrone ring, and a tetrahydrofuran moiety, contributes to its notable antifungal, antitumor, and insecticidal properties. The biosynthesis of **aureothin** is of significant interest as it involves a type I polyketide synthase (PKS) that utilizes a rare p-nitrobenzoic acid starter unit and exhibits an iterative mechanism where a single PKS module is used multiple times.

NMR Spectroscopic Data of Aureothin

The structural elucidation of **Aureothin** heavily relies on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments



for **Aureothin**, as reported in the literature, with spectra recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data of Aureothin (in CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
5-CH₃	1.89	S	
6	4.67	d	9.0
7	2.54, 2.30	m	_
9	6.08	S	
10	6.22	d	15.5
11-CH₃	2.22	S	
12	7.28	d	15.5
14', 18'	7.52	d	8.5
15', 17'	8.20	d	8.5
2-OCH₃	3.75	S	
3-CH₃	2.05	S	_

Table 2: 13C NMR Data of Aureothin (in CDCl₃)



Position	Chemical Shift (δ, ppm)
2	164.2
3	115.8
3-CH₃	9.0
4	175.4
5	118.9
5-CH₃	8.5
6	78.5
7	35.1
8	138.2
9	120.5
10	128.1
11	142.5
11-CH₃	14.1
12	130.2
13'	142.8
14', 18'	128.9
15', 17'	123.6
16'	147.5
2-OCH₃	59.8

Mass Spectrometry Data of Aureothin

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for confirming the molecular formula of **Aureothin**.





Table 3: High-Resolution Mass Spectrometry Data of

Aureothin

lon	Calculated m/z	Observed m/z
[M+H]+	398.1553	398.0

Note: The observed m/z value of 398.0 for the [M+H]⁺ ion confirms the molecular formula of **Aureothin** as C₂₂H₂₃NO₆.

While detailed public data on the tandem mass spectrometry (MS/MS) fragmentation of **Aureothin** is limited, analysis of its structure suggests potential fragmentation pathways. Key fragmentations would likely involve the loss of the nitro group, cleavage of the ester linkage, and fragmentation of the polyketide backbone. Further experimental MS/MS studies are required to fully elucidate its fragmentation pattern, which would be invaluable for its unambiguous identification in complex mixtures.

Experimental Protocols

The following sections provide representative protocols for the isolation, NMR, and mass spectrometry analysis of **Aureothin** from Streptomyces cultures. These are synthesized from established methods for the analysis of microbial secondary metabolites.

Fermentation and Extraction

- Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension of Streptomyces thioluteus. Incubate the culture at 28-30°C with shaking (200 rpm) for 7-10 days to allow for the production of secondary metabolites.
- Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate three times.
 Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract under reduced pressure to obtain the crude extract.

NMR Spectroscopy



- Sample Preparation: Dissolve a portion of the dried crude extract or purified **Aureothin** in deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the acquired spectra using appropriate NMR software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

LC-MS/MS Analysis

- Sample Preparation: Dissolve the crude extract or purified **Aureothin** in a suitable solvent such as methanol or acetonitrile. Filter the solution through a 0.22 μm syringe filter before analysis.
- Chromatographic Separation: Perform liquid chromatography using a C18 reversed-phase column. A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ion modes. For tandem MS, select the [M+H]⁺ or [M-H]⁻ ion for collision-induced dissociation (CID) to obtain fragmentation data.

Visualizing Key Processes

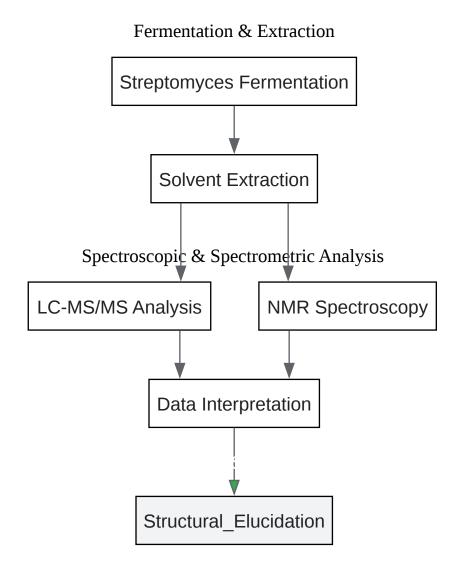
To aid in the understanding of **Aureothin**'s origins and analysis, the following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a typical experimental workflow.



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Caption: Biosynthetic pathway of Aureothin.





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Caption: Experimental workflow for **Aureothin** analysis.

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References

• 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]







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